molecular formula C12H19NO3 B11771814 (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane

(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane

Cat. No.: B11771814
M. Wt: 225.28 g/mol
InChI Key: QFAKIWXXHBCNHM-KBVBSXBZSA-N
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Description

(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[211]hexane is a complex organic compound with a unique bicyclic structure It is characterized by the presence of an acetyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction is often facilitated by photochemical conditions, using ultraviolet light to drive the formation of the bicyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the acetyl group or modify other functional groups.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane exerts its effects is primarily through its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose the nitrogen atom, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane apart is its specific stereochemistry and the presence of both acetyl and Boc groups. This combination of features provides unique reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-7(14)9-8-5-12(9,13-6-8)10(15)16-11(2,3)4/h8-9,13H,5-6H2,1-4H3/t8-,9-,12-/m1/s1

InChI Key

QFAKIWXXHBCNHM-KBVBSXBZSA-N

Isomeric SMILES

CC(=O)[C@@H]1[C@@H]2C[C@]1(NC2)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1C2CC1(NC2)C(=O)OC(C)(C)C

Origin of Product

United States

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